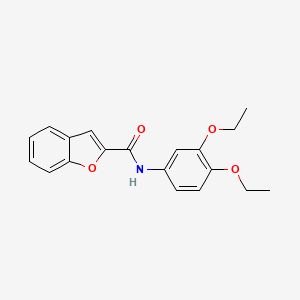
N-(3,4-diethoxyphenyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-diethoxyphenyl)-1-benzofuran-2-carboxamide, commonly known as DEPBF, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DEPBF belongs to the class of benzofuran derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The mechanism of action of DEPBF is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, DEPBF has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, DEPBF has been shown to induce the expression of p53, a tumor suppressor protein that plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
DEPBF has been shown to have several biochemical and physiological effects. In cancer cells, DEPBF has been shown to induce apoptosis and inhibit cell proliferation. In addition, DEPBF has been shown to reduce the expression of inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. Furthermore, DEPBF has been shown to inhibit the replication of several viruses, including HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEPBF has several advantages for lab experiments, including its high purity and stability. In addition, DEPBF is relatively easy to synthesize, making it readily available for research purposes. However, DEPBF has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on DEPBF. One potential area of research is the development of DEPBF derivatives with improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of DEPBF and its potential therapeutic applications in various fields of medicine. Furthermore, the potential toxicity of DEPBF at high concentrations needs to be further explored to ensure its safety for clinical use.
Conclusion
In conclusion, DEPBF is a synthetic compound with potential therapeutic applications in various fields of medicine. Its synthesis method involves the reaction of 3,4-diethoxybenzaldehyde with 2-aminobenzoic acid in the presence of a catalyst. DEPBF has been shown to possess anticancer, anti-inflammatory, and antiviral properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of DEPBF and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of DEPBF involves the reaction of 3,4-diethoxybenzaldehyde with 2-aminobenzoic acid in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to form DEPBF. The yield of DEPBF can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
DEPBF has been studied for its potential therapeutic applications in various fields of medicine. In cancer research, DEPBF has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, DEPBF has been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, DEPBF has been shown to possess antiviral activity against several viruses, including HIV and herpes simplex virus.
Propiedades
IUPAC Name |
N-(3,4-diethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-3-22-16-10-9-14(12-17(16)23-4-2)20-19(21)18-11-13-7-5-6-8-15(13)24-18/h5-12H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWELEGCJNNISGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-diethoxyphenyl)-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5711349.png)
![N'-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5711351.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5711357.png)
![2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5711360.png)

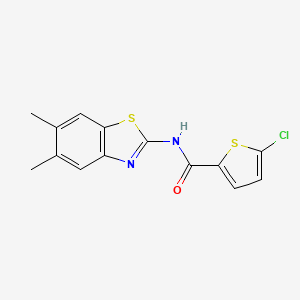
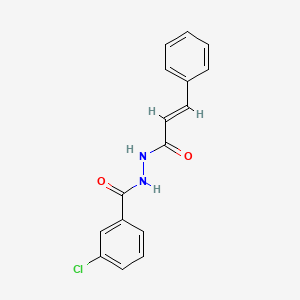
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5711391.png)
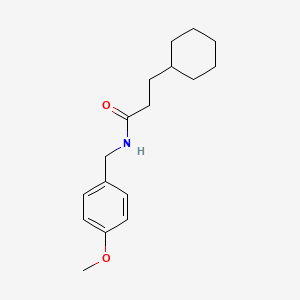
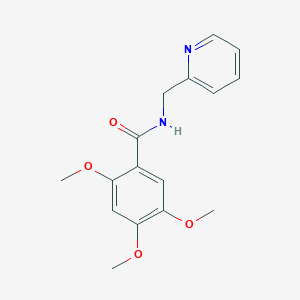
![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711409.png)
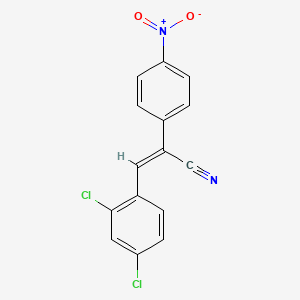
![7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5711436.png)
![3-(chloromethyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B5711443.png)